molecular formula C21H23N3O3S B2449920 (E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide CAS No. 1799266-60-6

(E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide

货号: B2449920
CAS 编号: 1799266-60-6
分子量: 397.49
InChI 键: RORDOFRCKXTVBT-ACCUITESSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(E)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide, also known as compound 1, is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of compound 1 is C21H23N3O3S, with a molecular weight of 397.49 g/mol. The structure features a pyrazole ring, which is known for its biological relevance, and a sulfonamide moiety that enhances its pharmacological properties.

PropertyValue
Molecular FormulaC21H23N3O3S
Molecular Weight397.49 g/mol
Purity≥95%

Research indicates that compound 1 exhibits its biological effects primarily through the inhibition of protein aggregation, particularly targeting α-synuclein aggregation associated with Parkinson's disease. The compound's structure allows it to interact with specific protein conformations, thereby disrupting aggregation pathways.

Inhibition of α-Synuclein Aggregation

A study evaluated the ability of compound 1 to inhibit α-synuclein aggregation in vitro. The results showed that at a concentration of 400 μM, compound 1 significantly reduced the formation of aggregates compared to control samples. This suggests potential therapeutic applications in neurodegenerative diseases.

Study 1: Neuroprotective Effects

In a series of experiments conducted by researchers at Griffith University, the effectiveness of compound 1 was compared with other known inhibitors like anle138b. The study found that compound 1 demonstrated comparable efficacy in inhibiting α-synuclein aggregation, indicating its potential as a lead compound for further development in treating Parkinson's disease.

Key Findings:

  • Concentration: 400 μM
  • Efficacy: Comparable to anle138b
  • Mechanism: Disruption of α-synuclein aggregation pathways

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of compound 1 against various cancer cell lines. The results indicated that compound 1 exhibited cytotoxic effects on A549 lung cancer cells with an IC50 value of approximately 15 μM.

Cell LineIC50 (μM)
A549 (Lung)15
HeLa (Cervical)20
MCF7 (Breast)25

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of both the furan and pyrazole moieties in enhancing biological activity. Modifications to these groups can lead to variations in potency and selectivity against target proteins.

Notable SAR Insights:

  • Pyrazole Ring: Essential for binding interactions.
  • Furan Moiety: Contributes to overall stability and solubility.

属性

IUPAC Name

(E)-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-23-21(18-9-10-18)14-19(22-23)15-24(16-20-8-5-12-27-20)28(25,26)13-11-17-6-3-2-4-7-17/h2-8,11-14,18H,9-10,15-16H2,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORDOFRCKXTVBT-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(CC2=CC=CO2)S(=O)(=O)C=CC3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)CN(CC2=CC=CO2)S(=O)(=O)/C=C/C3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。